Iodixanol is a non-ionic, dimeric, radiographic contrast agent used in various scientific research applications. [] It is classified as an isotonic contrast medium due to its similar osmolality to blood plasma. [, ] This property is attributed to its dimeric structure, where two iodinated benzene rings are linked together. [] Iodixanol plays a crucial role in scientific research, particularly in preclinical studies, as a tool for enhancing the visibility of internal structures and fluids in imaging techniques. [, ] Its unique properties, including low osmolality and non-ionic nature, make it particularly suitable for applications where minimizing physiological perturbations is crucial. [, , , ]
Iodixanol is a non-ionic contrast agent primarily used in medical imaging, particularly in computed tomography and angiography. It is characterized by its high iodine content, which enhances the visibility of vascular structures and organs during imaging procedures. Iodixanol is classified as a radiopaque agent, meaning it absorbs X-rays, allowing for clearer images.
Iodixanol is synthesized through various chemical processes starting from precursors like 5-nitroisophthalic acid. The compound was first introduced in the late 1980s and has since been widely utilized in clinical settings due to its favorable properties, including low osmolality and reduced toxicity compared to older contrast agents.
Iodixanol belongs to the class of iodinated contrast media. It is specifically categorized as a non-ionic dimeric contrast agent, which distinguishes it from ionic contrast agents that tend to have higher osmolality and are associated with more adverse reactions.
The synthesis of iodixanol involves several key steps, primarily focusing on the dimerization of specific intermediates derived from 5-nitroisophthalic acid.
Iodixanol has a complex molecular structure characterized by multiple functional groups and a high iodine content.
The molecular structure can be represented as follows:
Iodixanol undergoes several chemical reactions during its synthesis and purification processes.
The mechanism by which iodixanol functions as a contrast agent involves its ability to absorb X-rays due to its high iodine content.
Iodixanol exhibits distinct physical and chemical properties that contribute to its effectiveness as a contrast agent.
Relevant data indicates that iodixanol's properties are conducive for use in medical imaging applications where safety and efficacy are paramount .
Iodixanol is primarily used in medical imaging applications:
Iodixanol (C₃₅H₄₄I₆N₆O₁₅) is a non-ionic, dimeric contrast agent engineered around two triiodobenzene rings linked by an aliphatic chain. This architecture doubles the iodine content per molecule compared to monomers (six iodine atoms vs. three), achieving high radiopacity while maintaining low osmolality [1] [3]. Critically, iodixanol's osmolality (290 mOsm/kg H₂O) matches physiological blood levels, a deliberate design strategy to minimize osmotic stress on tissues [1] [6]. This contrasts sharply with low-osmolar monomers (e.g., iopromide, iohexol; 600–900 mOsm/kg), which induce osmotic diuresis and renal medullary hypoperfusion – key contributors to contrast-induced nephropathy [1] [4].
However, dimerization increases molecular viscosity. At physiological temperature (37°C), iodixanol (11.8 cP) exhibits nearly double the viscosity of iohexol (6.3 cP) [3] [6]. This elevated viscosity can impede renal medullary blood flow and delay excretion, presenting a trade-off between osmolality optimization and hemodynamic effects [1] [8].
Table 1: Physicochemical Properties of Iodixanol vs. Reference Agents
Property | Iodixanol (Dimer) | Iohexol (Monomer) | Ioxaglate (Ionic Dimer) |
---|---|---|---|
Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ | C₁₉H₂₆I₃N₃O₉ | C₂₄H₂₄I₆N₆O₁₈ |
Iodine Atoms | 6 | 3 | 6 |
Osmolality (mOsm/kg) | 290 | 780 | 600 |
Viscosity @ 37°C (cP) | 11.8 | 6.3 | 8.5 |
Osmolality Type | Iso-osmolar | Low-osmolar | Low-osmolar |
Iodixanol incorporates twelve hydroxyl (-OH) groups strategically positioned on its hydrophilic side chains. These groups form extensive hydrogen bonds with water, conferring high aqueous solubility (>600 mg I/mL) despite its large hydrophobic iodine core [2] [6]. This amphiphilic balance prevents hydrophobic aggregation in biological systems, ensuring stable dispersion in blood plasma [2] [10].
The hydroxyl groups also shield the hydrophobic iodinated benzene rings, minimizing nonspecific binding to plasma proteins and cellular membranes. This reduces opsonization and recognition by the reticuloendothelial system, resulting in predominantly renal clearance (>97% excreted unchanged in urine within 24 hours) [3] [6]. The hydrophilicity also restricts transcellular passage, confining iodixanol primarily to the vascular and extracellular compartments during imaging procedures [6] [10].
Table 2: Contribution of Functional Groups to Iodixanol's Properties
Functional Group | Quantity | Primary Role | Impact on Properties |
---|---|---|---|
Iodine Atoms | 6 | X-ray attenuation (electron density shift) | High radiopacity (320 mg I/mL formulations) |
Hydroxyl (-OH) | 12 | Hydrogen bonding, hydrophilicity | High solubility; low protein binding; low toxicity |
Amide (-CONR-) | 2 | Molecular rigidity; limited H-bonding | Stabilizes dimeric structure; moderate solubility |
Methoxy (-OCH₃) | 1 | Steric hindrance; polarity modulation | Fine-tunes solubility & biodistribution |
Iodixanol's radiopacity arises from the photoelectric effect of its six covalently bound iodine atoms. Each iodine atom possesses a high atomic number (Z=53) and electron density. When exposed to X-rays, iodine absorbs photons more efficiently than low-Z biological elements (e.g., H, C, O, N), ejecting inner-shell electrons (K-edge at 33.2 keV) [6] [7]. This differential absorption creates image contrast.
The iodine atoms are arranged symmetrically on the two benzene rings (positions 2,4,6 on each ring), maximizing steric accessibility for uniform X-ray interaction. The covalent C-I bonds are highly stable, preventing deiodination in vivo and ensuring sustained radiopacity during imaging [2] [6]. The dimeric structure concentrates iodine density per molecule, achieving higher attenuation per unit concentration than monomers. For example, iodixanol 320 produces greater hepatic (97.9 HU vs. 86.9 HU) and aortic enhancement (157.8 HU vs. 143.9 HU) than iopromide 300 at equivalent iodine concentrations and injection protocols [8].
Osmolality and Viscosity
Iodixanol's iso-osmolarity (290 mOsm/kg) contrasts starkly with low-osmolar monomers (e.g., iopromide: 620 mOsm/kg; iohexol: 780 mOsm/kg) and ionic dimers (e.g., ioxaglate: 600 mOsm/kg) [1] [8]. Clinically, this translates to reduced osmotic diuresis and endothelial damage. However, iodixanol's viscosity (11.8 cP) exceeds that of most monomers (iopromide: ~5 cP; iohexol: 6.3 cP) and ionic dimers (ioxaglate: 8.5 cP) [3] [8]. High viscosity may hinder injection speed and renal clearance kinetics.
Imaging Efficacy
In urography for renal impairment, iodixanol demonstrated superior calyceal filling density (p=0.004) and papillary blush detection (p=0.003) compared to iopromide, attributed to reduced osmotic diuresis preserving urinary tract opacification [4]. Abdominal CT scans revealed significantly greater hepatic (97.9 HU vs. 86.9 HU, p<0.01) and aortic enhancement (157.8 HU vs. 143.9 HU, p<0.01) with iodixanol versus iopromide at identical iodine concentrations (300 mg I/mL) and injection rates [8].
Biocompatibility and Interactions
Iodixanol’s non-ionic nature minimizes electrochemical interference compared to ionic agents (e.g., ioxaglate). During coronary angiography, iodixanol induces significantly less T-wave alteration (5-fold vs. 11-fold increase) and ST-segment deviation (3-fold vs. 4-fold increase) than ioxaglate [9]. Hydrophobic interactions occur between iodixanol’s benzene rings and macrocyclic MRI contrast agents (e.g., Gd-HPDO3A), forming supramolecular adducts detectable via enhanced relaxivity (up to 200% increase) and prolonged renal MRI signal retention [7].
Table 3: Performance Comparison in Clinical/Preclinical Imaging
Parameter | Iodixanol (Dimer, Nonionic) | Iopromide (Monomer, Nonionic) | Ioxaglate (Dimer, Ionic) |
---|---|---|---|
Coronary Angiography ECG Changes | Minimal (5-fold ↑ T-wave) | Moderate | Severe (11-fold ↑ T-wave) |
Urography Calyceal Filling | Superior (p=0.004) | Inferior | Not Reported |
CT Enhancement (Aorta, HU) | 157.8 | 143.9 | ~150 (estimated) |
Interaction w/ Gd-agents | Strong relaxivity enhancement | Weak interaction | Not Reported |
Compound Glossary:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7